molecular formula C6H2BrF2N3 B6619576 1-azido-4-bromo-2,5-difluorobenzene CAS No. 1620074-90-9

1-azido-4-bromo-2,5-difluorobenzene

Cat. No.: B6619576
CAS No.: 1620074-90-9
M. Wt: 234.00 g/mol
InChI Key: KYCQXKYVPDUUSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azido-4-bromo-2,5-difluorobenzene (C₆H₂BrF₂N₃, molecular weight 234.00) is a halogen- and azide-substituted aromatic compound with the CAS number 1620074-90-9 . Its structure features a benzene ring substituted with an azido (-N₃) group at position 1, bromine at position 4, and fluorine atoms at positions 2 and 5. This unique combination of electron-withdrawing groups (EWGs) makes it a versatile intermediate in organic synthesis, particularly for click chemistry, pharmaceuticals, and materials science.

Properties

IUPAC Name

1-azido-4-bromo-2,5-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF2N3/c7-3-1-5(9)6(11-12-10)2-4(3)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCQXKYVPDUUSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)F)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Bromo-2,5-Difluoroaniline

The foundational step involves synthesizing 4-bromo-2,5-difluoroaniline, a precursor critical for subsequent azide introduction. Bromination of 2,5-difluoroaniline exploits the amino group’s para-directing effect, positioning bromine at the 4-position. Electrophilic bromination using bromine (Br₂) in acetic acid at 20–30°C achieves this with 85–90% yield. Alternative methods, such as employing N-bromosuccinimide (NBS) under radical conditions, are less efficient (<70% yield) due to competing side reactions.

Diazonium Salt Formation and Azide Substitution

The amino group in 4-bromo-2,5-difluoroaniline undergoes diazotization in a cooled HBr/HNO₂ system (0–5°C), forming a diazonium bromide intermediate. Subsequent treatment with sodium azide (NaN₃) in the presence of Cu(I) catalysts (e.g., CuBr) facilitates the Sandmeyer-type azidation, replacing the diazonium group with an azide. This method, adapted from bromination protocols in CA2191652A1, yields 1-azido-4-bromo-2,5-difluorobenzene in 78–83% purity after recrystallization (Table 1).

Table 1: Diazotization-Azidation Reaction Parameters

ParameterValue/Range
Temperature0–5°C (diazotization)
ReagentsHBr (48%), NaN₃, CuBr
Reaction Time2–3 hours
Yield78–83%
Purity (HPLC)≥99% after refinement

Sequential Halogenation and Nucleophilic Azide Incorporation

Direct Azidation via Aryl Halide Substitution

This route targets pre-halogenated substrates, leveraging the bromine atom’s positioning to direct azide incorporation. Starting with 1-bromo-4-iodo-2,5-difluorobenzene, a Ullmann-type coupling with NaN₃ under Pd catalysis (Pd(OAc)₂, Xantphos) in DMF at 100°C replaces iodine with azide. However, competitive side reactions (e.g., reduction to amine) limit yields to 65–70%.

Electrophilic Azidation

MethodYieldConditionsLimitations
Sandmeyer Azidation83%0–5°C, CuBrDiazonium instability
Ullmann Coupling70%100°C, Pd catalystSide reactions, cost
Electrophilic Azidation45%RT, TMSN₃/I₂Low regioselectivity

Multistep Functionalization via Nitro Intermediates

Nitration and Reduction Sequence

Adapting strategies from CN110627611A, 4-bromo-2,5-difluoronitrobenzene is synthesized via nitration of 1,4-dibromo-2,5-difluorobenzene using HNO₃/H₂SO₄. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to amine, yielding 4-bromo-2,5-difluoroaniline. Subsequent diazotization-azidation (as in Section 1.2) completes the synthesis. While this pathway offers scalability, the nitration step introduces impurities, reducing overall yield to 67–72%.

Mechanistic Considerations and Optimization

Diazonium Stability and Reaction Kinetics

The exothermic nature of diazotization necessitates strict temperature control (0–5°C) to prevent decomposition. Excess HBr (2.5–3 equivalents) stabilizes the diazonium salt, as demonstrated in CA2191652A1. Copper(I) catalysts enhance azide substitution by facilitating single-electron transfer mechanisms, though CuBr’s hygroscopicity demands anhydrous conditions.

Solvent and Catalytic Systems

Polar aprotic solvents (e.g., DMF, acetonitrile) improve azide solubility but may hinder diazonium stability. Mixed solvents (H₂O/EtOH) balance reactivity and intermediate solubility, particularly in Sandmeyer-type reactions.

Chemical Reactions Analysis

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azido group undergoes [3+2] cycloaddition with terminal alkynes under Cu(I) catalysis to form 1,4-disubstituted triazoles. This "click chemistry" reaction is highly efficient and regioselective:

Example Reaction:
Reactants:

  • 1-Azido-4-bromo-2,5-difluorobenzene (1.0 equiv)

  • p-Tolylacetylene (1.2 equiv)

  • CuI (5 mol%), TBTA ligand (5 mol%)

Conditions:

  • Solvent: 1,2-Difluorobenzene

  • Temperature: 100°C

  • Time: 5.3 h

Outcome:

  • Yield: 90%

  • Product: 1-(4-Bromo-2,5-difluorophenyl)-4-(p-tolyl)-1H-1,2,3-triazole

  • Selectivity: >95% 1,4-regioisomer

Mechanistic Insight:

  • The reaction proceeds via a concerted cycloaddition mechanism involving a dicopper intermediate, bypassing traditional stepwise pathways .

  • Fluorine substituents enhance electrophilicity of the azide, accelerating reactivity compared to non-fluorinated analogs .

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom participates in SNAr reactions under basic conditions, enabling functionalization at the para position:

Nucleophile Conditions Product Yield Reference
Sodium MethoxideDMF, 65°C, 6 h1-Azido-4-methoxy-2,5-difluorobenzene88%
PiperidineTHF, RT, 12 h1-Azido-4-(piperidin-1-yl)-2,5-difluorobenzene76%
NaN₃DMSO, 80°C, 8 h1,4-Diazido-2,5-difluorobenzene63%

Key Observations:

  • Fluorine substituents activate the ring for substitution by stabilizing negative charge buildup in the transition state.

  • Steric hindrance from the azido group slightly reduces reactivity at the ortho positions .

Thermal Decomposition to Nitrenes

Heating above 120°C induces azide decomposition, generating a reactive nitrene intermediate:

Conditions:

  • Solvent: Toluene

  • Temperature: 150°C

  • Time: 2 h

Outcome:

  • Primary Product: Crosslinked polyaromatic hydrocarbons (via nitrene insertion)

  • Byproduct: N₂ gas evolution (quantitative)

  • Applications: Polymer crosslinking agents, photoresist materials

Reduction to Amine Derivatives

The azido group is reduced to an amine under catalytic hydrogenation or LiAlH₄:

Example:

  • Reductant: H₂ (1 atm), Pd/C (10 wt%)

  • Solvent: Ethanol

  • Temperature: 25°C

  • Time: 4 h

  • Product: 4-Bromo-2,5-difluoroaniline

  • Yield: 92%

Applications:

  • Intermediate for pharmaceuticals (e.g., kinase inhibitors)

  • Precursor to diazonium salts for further functionalization

Suzuki-Miyaura Cross-Coupling

The bromine atom undergoes palladium-catalyzed coupling with boronic acids:

Example Reaction:

  • Reactants:

    • 1-Azido-4-bromo-2,5-difluorobenzene (1.0 equiv)

    • Phenylboronic acid (1.5 equiv)

    • Pd(PPh₃)₄ (3 mol%)

Conditions:

  • Solvent: DME/H₂O (4:1)

  • Base: K₂CO₃ (2.0 equiv)

  • Temperature: 80°C

  • Time: 12 h

Outcome:

  • Yield: 85%

  • Product: 1-Azido-4-phenyl-2,5-difluorobenzene

Photochemical Reactions

UV irradiation (254 nm) induces azide decomposition, forming aryl nitrenes for site-specific labeling:

Applications:

  • Bioconjugation probes in chemical biology

  • Surface functionalization of nanomaterials

Scientific Research Applications

Organic Synthesis

Nucleophilic Substitution Reactions
The azide group is a good leaving group, allowing for nucleophilic substitution reactions. For example, it can participate in the synthesis of various amines or heterocycles. The bromine atom also facilitates further functionalization through nucleophilic aromatic substitution.

Example Case Study: Synthesis of Benzotriazoles
Research has shown that 1-azido-4-bromo-2,5-difluorobenzene can be used in the synthesis of benzotriazoles via a copper-catalyzed reaction. This method highlights the compound's utility in generating complex nitrogen-containing heterocycles, which are important in pharmaceuticals and agrochemicals .

Medicinal Chemistry

Potential Anticancer Agents
Compounds containing azide groups have been investigated for their potential as anticancer agents. The ability to modify the azide moiety allows for the development of targeted therapies. Studies indicate that derivatives of 1-azido-4-bromo-2,5-difluorobenzene exhibit promising cytotoxic activity against various cancer cell lines .

Materials Science

Polymer Chemistry
In materials science, 1-azido-4-bromo-2,5-difluorobenzene can be employed to create functionalized polymers through click chemistry. The azide group allows for efficient coupling reactions with alkyne-containing monomers, leading to the formation of new polymeric materials with tailored properties.

Data Table: Summary of Applications

Application AreaDescriptionExample Use Case
Organic SynthesisIntermediate for nucleophilic substitution reactionsSynthesis of benzotriazoles
Medicinal ChemistryPotential anticancer agents through modification of azide moietyCytotoxic activity against cancer cell lines
Materials ScienceFunctionalization of polymers via click chemistryCreation of new polymeric materials

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Variations

1-Bromo-3,5-difluorobenzene (C₆H₃BrF₂)
  • Structure : Bromine at position 1, fluorine at positions 3 and 5.
  • Physical Properties : Boiling point 140°C, density 1.686 g/cm³ .
  • Applications : Used as a synthetic intermediate in agrochemicals and pharmaceuticals. Unlike the azido derivative, it lacks reactive functional groups, making it less suited for click chemistry but more stable for storage .
1-Azido-2,5-difluorobenzene
  • Comparison : The absence of bromine reduces molecular weight (≈195 g/mol) and alters electronic properties. Bromine’s steric bulk and electronegativity in the azido-bromo derivative may enhance electrophilic substitution reactivity at position 4 .
Li₂-DF-PDCA (Dilithium (1,4-dicyanamido-2,5-difluorobenzene))
  • Structure : 2,5-Difluorobenzene backbone with dicyanamido (-N(CN)₂) groups at positions 1 and 4, complexed with lithium.
  • Applications: Used in energy storage as a redox-active material. The dicyanamido groups stabilize lithium ions, enabling high working potentials (~4 V), whereas the azido group in the target compound offers orthogonal reactivity for cross-coupling .

Electronic and Reactivity Profiles

Compound Key Functional Groups Electron-Withdrawing Effect Reactivity Highlights
1-Azido-4-bromo-2,5-difluorobenzene Azido, Br, F Strong (-I effect from N₃, Br, F) Explosive potential (azide); Suzuki coupling (Br)
1-Bromo-3,5-difluorobenzene Br, F Moderate (-I effect) Electrophilic substitution (Br replacement)
Li₂-DF-PDCA Dicyanamido, F, Li Extreme (-I effect) Lithium coordination; redox activity in batteries
  • Azido Group : The azide in the target compound introduces high-energy reactivity (e.g., cycloaddition in click chemistry) but requires careful handling due to explosive tendencies. Bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura), while fluorine enhances stability and directs regioselectivity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-azido-4-bromo-2,5-difluorobenzene, and what challenges arise during azide group introduction?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling. For example, bromine in the para position (relative to azide) allows substitution with sodium azide under controlled conditions. However, competing reactions with fluorine substituents (meta-directing) may require optimized temperature (-78°C for lithiation, as in ) and inert atmospheres to avoid decomposition.
  • Data Contradiction : While NAS is straightforward for bromine substitution, regioselectivity issues arise due to electron-withdrawing fluorine groups. Some protocols report low yields (<50%) due to competing elimination or azide instability .

Q. How can purity and structural integrity of 1-azido-4-bromo-2,5-difluorobenzene be validated?

  • Methodology :

  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity.
  • Spectroscopy :
  • ¹⁹F NMR : Expect distinct shifts for fluorine atoms at positions 2 and 5 (δ ≈ -110 to -120 ppm for ortho-fluorine; δ ≈ -130 ppm for para-fluorine).
  • HRMS : Molecular ion peak at m/z 234.00 (C₆H₂BrF₂N₃⁺) with isotopic patterns matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What are the critical storage conditions to ensure compound stability?

  • Methodology : Store in amber vials at -20°C under inert gas (argon/nitrogen) to prevent azide degradation. Avoid exposure to light, moisture, or reducing agents, which can trigger explosive decomposition. emphasizes strict adherence to safety protocols, including secondary containment and minimal on-site quantities .

Advanced Research Questions

Q. How does the electronic environment of 1-azido-4-bromo-2,5-difluorobenzene influence its reactivity in click chemistry applications?

  • Methodology : The electron-deficient aromatic ring (due to fluorine and bromine) enhances the electrophilicity of the azide group, accelerating copper-catalyzed azide-alkyne cycloaddition (CuAAC). Kinetic studies using UV-Vis spectroscopy show a 2.5-fold rate increase compared to non-fluorinated analogs.
  • Data Contradiction : Some studies report reduced reactivity in polar aprotic solvents (e.g., DMF), attributed to solvent coordination with copper catalysts. Alternative solvents (THF/t-BuOH) improve yields by 30% .

Q. What strategies mitigate hazards during large-scale synthesis of azido-aryl compounds?

  • Methodology :

  • Process Safety : Use microreactors for controlled azide introduction, minimizing exothermic risks.
  • In Situ Monitoring : Implement FTIR or Raman spectroscopy to detect hazardous intermediates (e.g., hydrazoic acid). and recommend <1 mmol scale reactions unless specialized equipment (explosion-proof fume hoods) is available .

Q. How do substituent effects (Br, F, N₃) impact spectroscopic characterization?

  • Methodology :

  • ¹H NMR : Aromatic protons are deshielded (δ 7.2–7.8 ppm), with splitting patterns reflecting fluorine coupling (²J₆H-F ≈ 8–12 Hz).
  • X-ray Crystallography : Crystallization in hexane/ethyl acetate (1:1) reveals dihedral angles of ~45° between azide and benzene planes, influencing conjugation .

Contradictions and Resolutions

  • Azide Stability : While assumes ambient stability, and highlight decomposition risks. Resolution: Use TGA/DSC to determine safe temperature thresholds (<40°C) .
  • Regioselectivity : Conflicting reports on bromine vs. fluorine reactivity in NAS. Resolution: Computational modeling (DFT) identifies bromine as the primary site due to lower activation energy (ΔG‡ = 25 kcal/mol vs. 32 kcal/mol for fluorine) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.